molecular formula C16H19As B14521578 Ethyl(2-methylphenyl)(4-methylphenyl)arsane CAS No. 62830-09-5

Ethyl(2-methylphenyl)(4-methylphenyl)arsane

Cat. No.: B14521578
CAS No.: 62830-09-5
M. Wt: 286.24 g/mol
InChI Key: MLVKRUVRWBCRIG-UHFFFAOYSA-N
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Description

Ethyl(2-methylphenyl)(4-methylphenyl)arsane is an organoarsenic compound characterized by the presence of ethyl, 2-methylphenyl, and 4-methylphenyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-methylphenyl)(4-methylphenyl)arsane typically involves the reaction of ethylarsenic compounds with 2-methylphenyl and 4-methylphenyl derivatives. One common method is the reaction of ethylarsenic dichloride with 2-methylphenylmagnesium bromide and 4-methylphenylmagnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-methylphenyl)(4-methylphenyl)arsane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.

    Substitution: The ethyl, 2-methylphenyl, and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted organoarsenic compounds.

Scientific Research Applications

Ethyl(2-methylphenyl)(4-methylphenyl)arsane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Ethyl(2-methylphenyl)(4-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl(phenyl)(4-methylphenyl)arsane
  • Ethyl(2-methylphenyl)(phenyl)arsane
  • Ethyl(phenyl)(phenyl)arsane

Uniqueness

Ethyl(2-methylphenyl)(4-methylphenyl)arsane is unique due to the presence of both 2-methylphenyl and 4-methylphenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

62830-09-5

Molecular Formula

C16H19As

Molecular Weight

286.24 g/mol

IUPAC Name

ethyl-(2-methylphenyl)-(4-methylphenyl)arsane

InChI

InChI=1S/C16H19As/c1-4-17(15-11-9-13(2)10-12-15)16-8-6-5-7-14(16)3/h5-12H,4H2,1-3H3

InChI Key

MLVKRUVRWBCRIG-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=C(C=C1)C)C2=CC=CC=C2C

Origin of Product

United States

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